molecular formula C17H19ClN2O2S2 B2665908 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine CAS No. 1421482-57-6

2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Cat. No. B2665908
CAS RN: 1421482-57-6
M. Wt: 382.92
InChI Key: WAYUXHJNDIFAKO-UHFFFAOYSA-N
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Description

The compound “2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine” is a complex organic molecule. It contains a pyridine ring, a piperidine ring, and a sulfonyl group, among other functional groups . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds . Additionally, the modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been explored .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present and the reaction conditions. For example, the protodeboronation of pinacol boronic esters is a reaction that could potentially involve this compound .

Scientific Research Applications

Synthesis and Chemical Properties

This compound, as part of the broader category of sulfonyl piperidines and pyridine derivatives, is often a key intermediate or structural motif in the synthesis of various heterocyclic compounds. Its structural framework allows for versatile chemical transformations, contributing to the synthesis of antimicrobial agents, anticancer molecules, and corrosion inhibitors. For example, sulfonyl piperidine derivatives have been synthesized for their antimicrobial activity, showcasing the compound's role in developing new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002). Moreover, synthesis strategies involving sulfonyl and pyridine moieties have been reported for creating compounds with potential anticancer activity, indicating the utility of these frameworks in medicinal chemistry (Szafrański & Sławiński, 2015).

Structural and Crystallographic Studies

The crystal structure and molecular geometry of compounds related to 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine have been extensively studied, providing insights into their chemical behavior and reactivity. For instance, research on related sulfonamide compounds reveals detailed crystallographic data, highlighting the importance of such analyses in understanding compound stability and potential for chemical modifications (Girish et al., 2008). These studies are critical for designing compounds with desired physical and chemical properties.

Biological Activities and Applications

Compounds with the sulfonyl piperidine and pyridine motifs have been evaluated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. Their structural diversity and chemical modifiability make them suitable candidates for drug development. Research on sulfonyl piperidine derivatives has demonstrated significant antimicrobial activities, suggesting their potential as novel antimicrobial agents (Vinaya et al., 2009). Additionally, studies on pyridine sulfonamide compounds have explored their anticancer activity, providing a foundation for further exploration in cancer treatment (Szafrański & Sławiński, 2015).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

2-[[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S2/c18-15-4-3-5-16(12-15)24(21,22)20-10-7-14(8-11-20)13-23-17-6-1-2-9-19-17/h1-6,9,12,14H,7-8,10-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYUXHJNDIFAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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